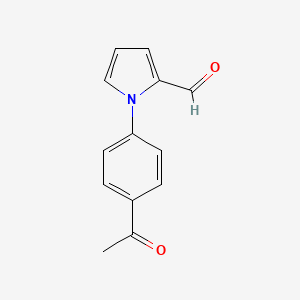
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde” is a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The “4-Acetyl-phenyl” and “carbaldehyde” groups suggest the presence of an acetyl group (a functional group derived from acetic acid) and an aldehyde group (a carbonyl group with a hydrogen atom) respectively .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring attached to a phenyl ring with an acetyl group at the 4-position. Additionally, a carbaldehyde group would be attached to the 2-position of the pyrrole ring .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and oxidation . The presence of the acetyl-phenyl and carbaldehyde groups may also influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. Generally, pyrrole derivatives are polar due to the presence of the nitrogen atom in the ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research has explored its utility in creating novel compounds through reactions such as the Knoevenagel condensation, which leads to products with significant cytotoxicity against cancer cell lines, indicating its potential in cancer research. For instance, a study detailed the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes starting from related precursors, highlighting the compound's role in forming structurally complex and biologically relevant molecules under mild conditions (Abbiati et al., 2006).
Antimicrobial and Antioxidant Activities
Compounds synthesized from this compound derivatives have been tested for antimicrobial and antioxidant activities, demonstrating the chemical's significance in developing new therapeutic agents. For example, a study synthesized a series of derivatives and evaluated them for their antioxidant and anti-inflammatory activities, finding that certain derivatives showed potent activity, suggesting potential applications in treating oxidative stress-related diseases (Sudha et al., 2021).
Applications in Material Science
The compound has also found applications in material science, particularly in the synthesis of single molecule magnets and non-linear optical materials. Research in this area has led to the development of high nuclearity Mn(III) clusters with single-molecule magnetic behavior, showcasing the compound's potential in advancing materials for information storage technologies (Giannopoulos et al., 2014).
Drug Development and Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for their potential as drug precursors. Studies have synthesized novel compounds to evaluate their anticonvulsant and analgesic activities, which could lead to the development of new treatments for neurological disorders (Viveka et al., 2015).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown potent antibacterial activity against various bacterial strains such as escherichia coli and staphylococcus aureus . The compound’s potential targets could be enzymes or proteins essential for the survival and growth of these bacteria.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antibacterial activity, it could lead to the death of bacterial cells by inhibiting essential enzymes or proteins .
Action Environment
The action, efficacy, and stability of 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde could be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other compounds or enzymes. For instance, certain compounds show pH-responsive behavior, exhibiting dramatic changes in their properties in response to changes in the pH of the surrounding fluid .
Propiedades
IUPAC Name |
1-(4-acetylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10(16)11-4-6-12(7-5-11)14-8-2-3-13(14)9-15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQAUHEAPTDNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404944 |
Source


|
| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-81-2 |
Source


|
| Record name | 1-(4-Acetyl-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
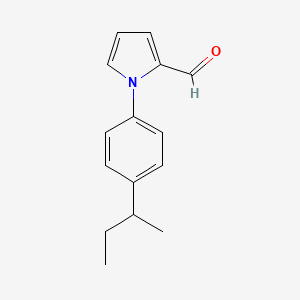


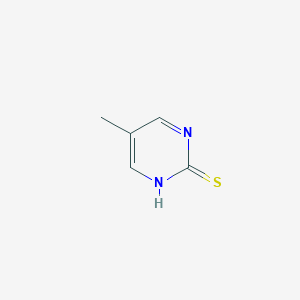
![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

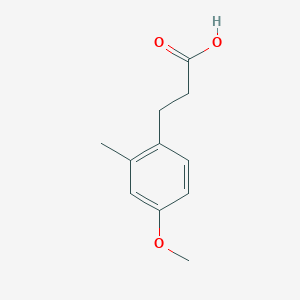

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)

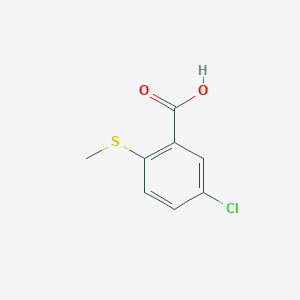
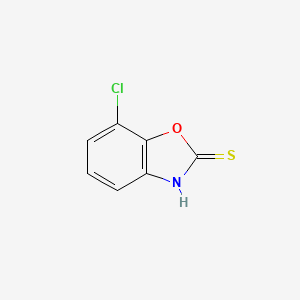
![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
